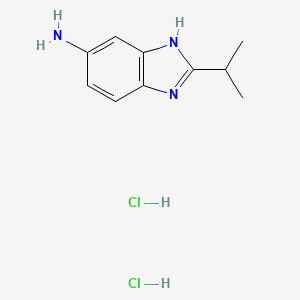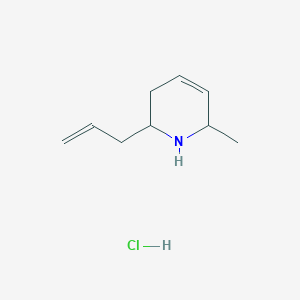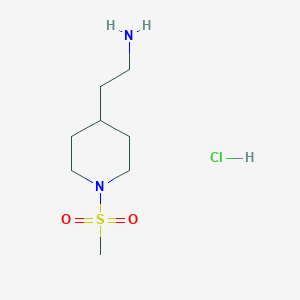
2-(1-Methanesulfonyl-piperidin-4-yl)-ethylamine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For example, a series of novel diphenyl (piperidin-4-yl)methanol derivatives were synthesized and characterized by 1 H NMR, LC/MS, FTIR, and elemental analyses . Another study involved an optimization effort involving propan-2-yl 4-({6-[5-(methanesulfonyl)-2,3-dihydro-1H-indol-1-yl]pyrimidin-4-yl}oxy)piperidine-1-carboxylate .Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using various techniques such as 1 H NMR, LC/MS, FTIR, and elemental analyses . The molecular formula of a similar compound, 2-((1-(methanesulfonyl)piperidin-4-yl)oxy)-5-bromopyridine, is C11H15BrN2O3S .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds have been studied. For example, a series of novel diphenyl (piperidin-4-yl)methanol derivatives were synthesized and evaluated for cell proliferation by MTT assay .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been analyzed. For example, the molecular weight of 2-((1-(methanesulfonyl)piperidin-4-yl)oxy)-5-bromopyridine is 335.22 .Scientific Research Applications
Synthesis and Antibacterial Activity
- A study on the synthesis of N-substituted derivatives of a related compound, highlighting its moderate to talented antibacterial activity against both Gram-negative and Gram-positive bacteria, showcases the potential of these derivatives in developing new antibacterial agents (Khalid et al., 2016).
- Another research effort involved synthesizing acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, which were found to exhibit moderate antibacterial potentials, particularly against Gram-negative bacterial strains (Iqbal et al., 2017).
Coordination Chemistry and Material Science
- Cadmium(II) Schiff base complexes were synthesized and examined for their corrosion inhibition properties on mild steel in the presence of HCl, linking the compound's derivatives to applications in corrosion engineering and materials science (Das et al., 2017).
Supramolecular Structures
- The molecular and supramolecular structures of related compounds have been detailed, demonstrating potential for metal coordination and applications in the development of new materials with specific chemical and physical properties (Jacobs et al., 2013).
Synthesis and Characterization of Self-assemblies
- Research on diethyltin-based self-assemblies derived from sulfonate-phosphonate ligands emphasizes the role of such compounds in constructing three-dimensional supramolecular assemblies, which have implications for materials science and catalysis (Shankar et al., 2011).
Drug Development and Medicinal Chemistry
- Investigations into the synthesis of N-substituted derivatives for potential applications in drug development for conditions such as multidrug-resistant tuberculosis (MDR-TB) highlight the compound's relevance in medicinal chemistry (Jayachandra et al., 2018).
properties
IUPAC Name |
2-(1-methylsulfonylpiperidin-4-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2S.ClH/c1-13(11,12)10-6-3-8(2-5-9)4-7-10;/h8H,2-7,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYPMESIEWQDFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(2-(hydroxymethyl)piperidin-1-yl)methanone](/img/structure/B3085517.png)
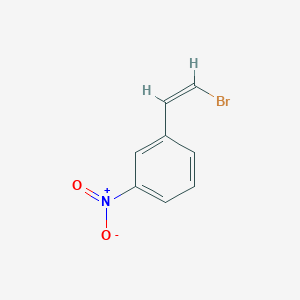
![N-[(4-chlorophenyl)methyl]oxan-4-amine](/img/structure/B3085528.png)


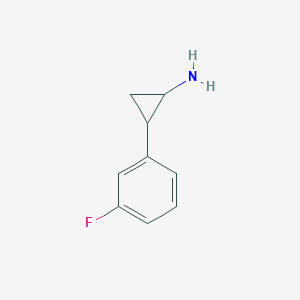


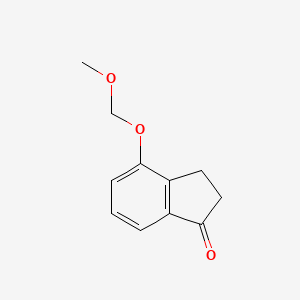

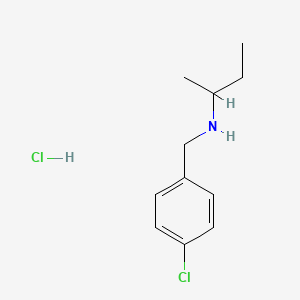
![(Butan-2-yl)[(2,4-dichlorophenyl)methyl]amine hydrochloride](/img/structure/B3085589.png)
